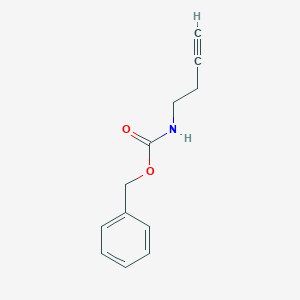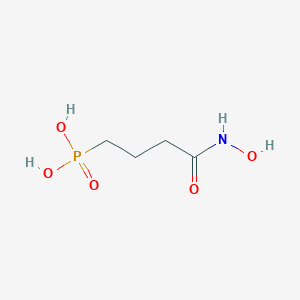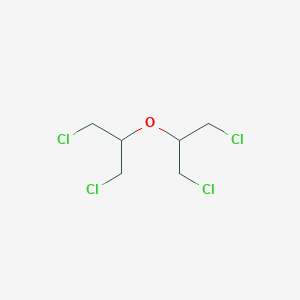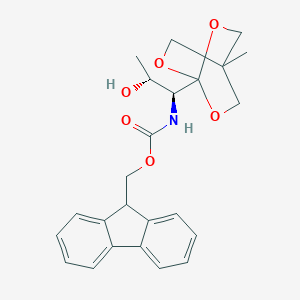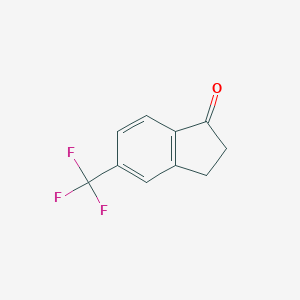
5-(Trifluoromethyl)-1-indanone
Descripción general
Descripción
5-(Trifluoromethyl)-1-indanone is a useful research compound. Its molecular formula is C10H7F3O and its molecular weight is 200.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Applications in Various Fields : 5-(Trifluoromethyl)-1-indanone has wide applications in pesticides, medicine, dyes, and functional materials due to its unique physical and chemical properties and excellent bioactivities. It was synthesized from 4-trifluoromethyl benzaldehyde using several key steps and characterized by various methods (Qian, 2014).
Organic Synthesis Techniques
- Intramolecular Ritter Reaction : Indanol intermediates were prepared using 1-indanone beta-ketoester and subjected to intramolecular Ritter reaction, yielding tricyclic lactams. This process is significant for producing constrained analogues of non-peptide NK(1)-antagonists (van Emelen et al., 2000).
- Synthesis of Trifluoromethylated Compounds : The compound plays a vital role in synthesizing trifluoromethylated arylpropanoic acids, indanones, and dihydrocoumarins, enhancing the lipophilicity and bioavailability of therapeutics (Prakash et al., 2010).
Pharmaceutical Research
- Synthesis of Anti-Cancer Compounds : Novel compounds synthesized from 1-indanone exhibited potent anticancer activities against certain cancer cell lines (Yong-ming, 2010).
- Angiotensin Converting Enzyme (ACE) Inhibitors : Triazole derivatives synthesized from 5-hydroxy indanone, a derivative of 1-indanone, showed promising results as ACE inhibitors, with minimal toxicity compared to clinical drugs (Vulupala et al., 2018).
Chemical Analysis and Characterization
- Molecular Structure Analysis : The molecular structure of 5-chloro-1-indanone, a related compound, was analyzed using X-ray diffraction and vibrational spectroscopy. This study aids in understanding the intermolecular forces and molecular structure of similar compounds (Ruiz et al., 2006).
Mecanismo De Acción
Target of Action
Similar compounds such as trifluridine, a thymidine-based chemotherapeutic, have been known to target thymidine phosphorylase .
Mode of Action
It’s suggested that after monophosphorylation with viral thymidine kinases, 5-(trifluoromethyl)-2’-deoxyuridine-5’-monophosphate irreversibly inhibits thymidylate synthase, and its triphosphate competes with dttp for incorporation into the dna strand synthesized by dna polymerase .
Biochemical Pathways
Similar compounds have been shown to affect pathways involving thymidine phosphorylase .
Pharmacokinetics
Similar compounds like trifluridine are known to be rapidly degraded to an inactive metabolite, 5-trifluoromethyl-2,4(1h,3h)-pyrimidinedione (fty), by thymidine phosphorylase . The elimination half-life of Trifluridine is 1.4 hours on the first day and increases to 2.1 hours on the twelfth day .
Result of Action
It’s suggested that high and chronic exposure to similar compounds causes cellular apoptosis .
Análisis Bioquímico
Biochemical Properties
It is known that trifluoromethyl groups play an increasingly important role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group in 5-(Trifluoromethyl)-1-indanone could potentially interact with various enzymes, proteins, and other biomolecules, influencing their function and activity .
Cellular Effects
Compounds with trifluoromethyl groups have been shown to have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that trifluoromethyl-containing compounds can be involved in oxidation/reduction processes . This suggests that this compound might exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of certain compounds can change over time in laboratory settings .
Dosage Effects in Animal Models
It is known that the effects of certain compounds can vary with different dosages in animal models .
Metabolic Pathways
It is known that trifluoromethyl-containing compounds can be involved in various metabolic pathways .
Transport and Distribution
It is known that certain compounds can be transported and distributed within cells and tissues in various ways .
Subcellular Localization
It is known that the subcellular localization of certain compounds can affect their activity or function .
Propiedades
IUPAC Name |
5-(trifluoromethyl)-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(8)14/h2-3,5H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSXMYSALCGWSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479213 | |
| Record name | 5-(Trifluoromethyl)-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150969-56-5 | |
| Record name | 5-(Trifluoromethyl)-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
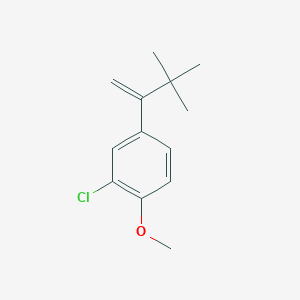
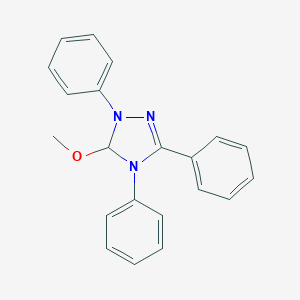

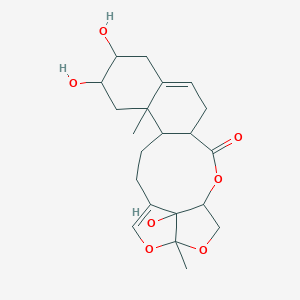
![5-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-(7-hydroxy-19-oxo-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(22),3(12),4(9),5,7,10,13,15,17,20-decaen-13-yl)benzoic acid](/img/structure/B136607.png)

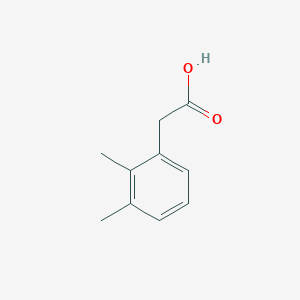
![1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane](/img/structure/B136615.png)
